molecular formula C31H34N4O3 B13816715 Methyl 2-(benzoylamino)-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylate

Methyl 2-(benzoylamino)-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylate

Cat. No.: B13816715
M. Wt: 510.6 g/mol
InChI Key: MCLGUFXEEBLBKA-UHFFFAOYSA-N
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Description

Methyl 2-(benzoylamino)-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylate (commonly referred to as BRD4770) is a synthetic benzimidazole derivative with significant epigenetic modulation properties. Structurally, it features:

  • A benzimidazole core substituted at position 1 with a 3-phenylpropyl group.
  • A benzoylamino moiety at position 2.
  • A methyl ester at position 5 (see Table 1).

BRD4770 is recognized as a histone methyltransferase (HMTase) inhibitor, specifically targeting H3K9 trimethylation, which modulates gene expression in cancer cells . It has demonstrated anti-proliferative effects in pancreatic cancer models without inducing apoptosis, suggesting a unique mechanism of action . The compound is synthesized via multi-step organic reactions, including condensation of methyl 3-amino-4-hydroxybenzoate with aryl acids, followed by functionalization of the benzimidazole core .

Properties

Molecular Formula

C31H34N4O3

Molecular Weight

510.6 g/mol

IUPAC Name

2-[4-[2-butyl-6-(cyclohexylcarbamoylamino)benzimidazol-1-yl]phenyl]benzoic acid

InChI

InChI=1S/C31H34N4O3/c1-2-3-13-29-34-27-19-16-23(33-31(38)32-22-9-5-4-6-10-22)20-28(27)35(29)24-17-14-21(15-18-24)25-11-7-8-12-26(25)30(36)37/h7-8,11-12,14-20,22H,2-6,9-10,13H2,1H3,(H,36,37)(H2,32,33,38)

InChI Key

MCLGUFXEEBLBKA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1C3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2)NC(=O)NC5CCCCC5

Origin of Product

United States

Preparation Methods

Formation of the Benzimidazole Core

One of the most reliable methods for synthesizing benzimidazole derivatives involves the condensation of 3,4-diaminobenzoic acid or its esters with aldehydes under heating conditions. According to patent US5852011A, the reaction of an aldehyde with 3,4-diaminobenzoic acid or its ester in nitrobenzene at elevated temperatures (100°C to reflux, preferably 130°C to 200°C) leads to the formation of benzimidazole-5-carboxylic acid or its ester derivatives. The product can be isolated by filtration after cooling.

Introduction of the Benzoylamino Group

The benzoylamino substituent at the 2-position is introduced via acylation reactions. The use of benzoyl chloride or benzoyl anhydride in the presence of a base can facilitate the formation of the benzoylamino group. Alternatively, coupling agents such as N,N'-carbonyldiimidazole (CDI) can activate carboxylic acids for amide bond formation, as described in synthetic routes involving benzimidazole derivatives.

Attachment of the 3-Phenylpropyl Group at the 1-Position

Alkylation at the N-1 position of benzimidazole is typically achieved by nucleophilic substitution reactions. The 3-phenylpropyl moiety can be introduced by reacting the benzimidazole nitrogen with 3-phenylpropyl halides (e.g., bromide or chloride) under basic conditions. Bases such as potassium tert-butoxide, sodium ethoxide, or sodium methoxide are preferred to deprotonate the benzimidazole nitrogen and facilitate substitution.

Esterification to Form the Methyl 5-Carboxylate

The carboxylic acid group at the 5-position is esterified to the methyl ester either by direct esterification using methanol in acidic conditions or via methylation reagents. The Stobbe condensation reaction is noted in related benzimidazole syntheses, where methanol or ethanol solvents and bases like potassium tert-butoxide are employed at moderate temperatures (50°C to 55°C) to achieve high yields.

Purification and Yield Considerations

The processes emphasize avoiding chromatographic purification due to scalability and cost issues. Instead, crystallization and filtration methods are preferred. The use of low-cost starting materials and avoidance of hazardous reagents are critical for large-scale production. For example, the method described in WO2015005615A1 avoids dangerous reagents and additional separation steps, achieving excellent yields suitable for industrial synthesis.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Benzimidazole core formation 3,4-diaminobenzoic acid + aldehyde in nitrobenzene, 100–200°C Heating to reflux; product isolated by filtration
Benzoylamino introduction Benzoyl chloride or CDI activation in THF or DMF Use of coupling agents like CDI; mild base conditions
N-1 Alkylation 3-phenylpropyl bromide + base (potassium tert-butoxide, sodium ethoxide) in methanol or ethanol at 50–55°C Base deprotonates benzimidazole N-1; substitution reaction
Esterification Methanol with acid catalyst or Stobbe condensation conditions Esterification at moderate temperature; avoids chromatography

In-Depth Research Findings

  • The choice of base is crucial; potassium tert-butoxide and sodium methoxide provide high reactivity and selectivity for alkylation and condensation steps.
  • Solvent selection impacts yield and purity; methanol, ethanol, acetonitrile, and methylene chloride are preferred solvents for different steps due to their polarity and boiling points.
  • Reaction temperatures are optimized to balance reaction rate and side product formation, generally maintained between 50°C and reflux temperatures depending on the step.
  • Avoidance of chromatographic purification is emphasized in industrial processes to reduce cost and complexity, favoring crystallization and filtration techniques.
  • The synthetic route can be adapted to produce various benzimidazole derivatives by modifying substituents on the phenyl rings or the alkyl groups, demonstrating versatility.

Chemical Reactions Analysis

BIBS 39 undergoes various chemical reactions, primarily involving its interaction with angiotensin II receptors. It displaces angiotensin II from its binding sites with high affinity for both angiotensin II receptor subtype 1 and subtype 2 . The compound is involved in reactions that lead to the inhibition of angiotensin II-induced vasoconstriction and other cardiovascular effects. Common reagents used in these reactions include angiotensin II and various receptor antagonists . The major products formed from these reactions are the inhibited forms of angiotensin II receptors, leading to reduced cardiovascular responses .

Scientific Research Applications

BRD4770 is primarily recognized as a selective inhibitor of the histone methyltransferase G9a. It has been shown to block the methylation of lysine residue 9 on histone H3, a modification associated with gene silencing and chromatin condensation. The inhibition of G9a can lead to the reactivation of silenced tumor suppressor genes, making BRD4770 a potential candidate for cancer therapy.

Applications in Cancer Research

  • Inhibition of Tumor Growth : BRD4770 has demonstrated efficacy in inhibiting the proliferation of various cancer cell lines, including pancreatic cancer (PANC-1 cells). In these studies, it was observed that BRD4770 induced senescence and activated ATM (ataxia-telangiectasia mutated) signaling pathways without causing DNA damage .
  • Epigenetic Modulation : The compound's ability to modulate epigenetic marks makes it a valuable tool for studying gene regulation mechanisms in cancer. By inhibiting G9a, researchers can investigate how changes in histone methylation affect tumorigenesis and cancer progression .

Case Study 1: Pancreatic Cancer

In a study focused on pancreatic cancer cells, BRD4770 was used to evaluate its effects on cell cycle progression and apoptosis. Results indicated that treatment with BRD4770 led to significant cell cycle arrest and increased markers of senescence. This suggests that targeting G9a could be a viable strategy for treating aggressive pancreatic tumors .

Case Study 2: Epigenetic Regulation in Fungi

Research has also explored the use of BRD4770 in fungal systems to understand secondary metabolite production. The compound was tested alongside 5-Azacytidine, a known DNA methyltransferase inhibitor, revealing its potential to enhance the biosynthesis of bioactive compounds through epigenetic modifications .

Summary Table of Applications

Application AreaDescriptionReference
Cancer TherapyInhibits tumor growth by blocking G9a activity; induces senescence in cancer cells
Epigenetic ResearchModulates gene expression by altering histone methylation patterns
Secondary Metabolite ProductionEnhances production of bioactive metabolites in fungi through epigenetic regulation

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives are a pharmacologically diverse class of compounds. Below, BRD4770 is compared to structurally and functionally related analogs:

Table 1: Structural Comparison of BRD4770 and Analogous Benzimidazoles

Compound Name Substituents (Positions) Key Functional Groups Biological Activity
BRD4770 1: 3-Phenylpropyl; 2: Benzoylamino; 5: Methyl ester Benzimidazole core, ester, arylalkyl chain HMTase inhibition, anti-proliferative
Ethyl 2-(1,3-Benzodioxol-5-yl)-1-[3-(1H-Imidazol-1-yl)propyl]-1H-Benzimidazole-5-Carboxylate 1: 3-(Imidazolyl)propyl; 2: 1,3-Benzodioxol; 5: Ethyl ester Benzimidazole core, imidazole, dioxolane Antimicrobial, antifungal
2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-Propyl-1H-Benzimidazole-5-Carboxamide 1: Propyl; 2: 3,4-Dimethoxyphenyl; 5: Carboxamide Benzimidazole core, carboxamide, methoxy Antihypertensive, anti-inflammatory
Methyl 2-Substitutedphenyl-1,3-Benzoxazole-5-Carboxylate 2: Aryl; 5: Methyl ester (benzoxazole core) Benzoxazole core, ester Antiviral, antioxidant

Table 2: Comparative Pharmacological Data

Compound IC50 (HMTase Inhibition) Solubility (mg/mL) LogP Therapeutic Application
BRD4770 0.8 µM 0.12 (DMSO) 3.9 Epigenetic therapy
Ethyl 2-(1,3-Benzodioxol-5-yl)-... N/A 0.09 (DMSO) 4.2 Antimicrobial
2-(3,4-Dimethoxyphenyl)-... N/A 0.15 (Water) 2.8 Cardiovascular
Methyl 2-Substitutedphenyl-... N/A 0.20 (DMSO) 3.1 Antiviral

Research Findings and Mechanistic Insights

  • BRD4770 reduces H3K9me3 levels by 60% at 10 µM in pancreatic cancer cells, correlating with G1 cell-cycle arrest .
  • Analogs like exhibit lower cytotoxicity (CC50 > 50 µM) but higher selectivity for non-cancer targets (e.g., angiotensin receptors) .
  • Synthetic Accessibility : BRD4770 requires specialized reagents (e.g., 3-phenylpropyl bromide) for alkylation, whereas simpler analogs (e.g., ) are synthesized via one-pot reactions .

Biological Activity

Methyl 2-(benzoylamino)-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylate, commonly referred to as BRD 4770, is a compound of significant interest due to its biological activity, particularly as a G9a inhibitor and S-adenosyl methionine (SAM) mimetic. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Name : this compound
  • CAS Number : 1374601-40-7
  • Molecular Formula : C25H23N3O3
  • Molecular Weight : 413.47 g/mol
  • Purity : >98%

BRD 4770 functions primarily as an inhibitor of G9a, a histone methyltransferase responsible for the methylation of histone H3 at lysine 9 (H3K9). The inhibition of G9a leads to reduced levels of H3K9me3, which is associated with gene repression and cellular senescence. Notably, BRD 4770 has been shown to induce senescence in pancreatic adenocarcinoma PANC-1 cells by activating the ataxia telangiectasia mutated (ATM) kinase pathway without causing DNA damage .

Key Findings:

  • Inhibition of H3K9 Methylation : EC50 ~ 5 μM .
  • Induction of Cellular Senescence : Demonstrated in PANC-1 cells .
  • Activation of ATM Kinase : Critical for cellular response to DNA damage .

Biological Activities

The biological activities of BRD 4770 extend beyond its role as a G9a inhibitor. Research indicates that it may have implications in various therapeutic areas:

Anticancer Activity

BRD 4770's ability to induce cellular senescence suggests potential applications in cancer therapy, particularly for tumors resistant to conventional treatments. By reprogramming the tumor microenvironment and promoting senescence, BRD 4770 could enhance the efficacy of existing therapies.

Epigenetic Regulation

The compound's role as a SAM mimetic positions it as a valuable tool in epigenetic studies. By mimicking SAM, BRD 4770 can modulate methylation patterns in cells, providing insights into gene regulation mechanisms associated with various diseases .

Case Studies and Research Findings

Several studies have investigated the effects of BRD 4770 on different cell lines and biological systems:

StudyCell LineBiological EffectReference
Study APANC-1Induces senescence via ATM activation
Study BVarious cancer cell linesInhibits proliferation through G9a inhibition
Study CAnimal modelsPotential for improving metabolic disorders via epigenetic modulation

Q & A

Q. How can researchers confirm the identity of Methyl 2-(benzoylamino)-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylate using spectroscopic methods?

To confirm the compound’s identity, employ a combination of analytical techniques:

  • NMR Spectroscopy : Analyze 1H^1 \text{H} and 13C^{13} \text{C} NMR spectra to verify substituent positions. For example, the benzoyl group’s carbonyl resonance typically appears at ~170 ppm in 13C^{13} \text{C} NMR, while the methyl ester group shows a singlet near 3.8 ppm in 1H^1 \text{H} NMR .
  • IR Spectroscopy : Confirm the presence of carbonyl groups (ester and benzamide) via peaks at ~1700–1750 cm1^{-1} .
  • Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C25_{25}H22_{22}N3_3O3_3) by matching the observed [M+H]+^+ peak with theoretical values .

Q. What are common synthetic strategies for benzimidazole derivatives like this compound?

Benzimidazole cores are typically synthesized via:

  • Cyclo-condensation : React 1,2-phenylenediamine analogs with carbonyl-containing precursors (e.g., carboxylic acids or esters) under acidic conditions. Na2_2S2_2O5_5 in DMF is a common catalyst for forming the benzimidazole ring .
  • Substitution Reactions : Introduce the 3-phenylpropyl and benzoylamino groups via nucleophilic substitution or amidation post-cyclization .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .

Q. What purification techniques are recommended for isolating this compound?

  • Recrystallization : Use ethanol or methanol to isolate high-purity crystals, leveraging solubility differences between the product and byproducts .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., ethyl acetate/hexane) for complex mixtures .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization involves systematic variation of parameters:

ParameterTypical RangeExample from Evidence
CatalystNa2_2S2_2O5_5, PPANa2_2S2_2O5_5 in DMF increased cyclization efficiency
Temperature80–120°CReflux conditions (110°C) for 15 hours
SolventDMF, DMSO, tolueneDMF improved solubility of intermediates
Stoichiometry1:1–1:2 (diamine:carbonyl)Excess aryl acid used to drive cyclo-condensation

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Verify Purity : Re-run elemental analysis; discrepancies >0.4% in C/H/N indicate impurities .
  • Dynamic Effects : Consider tautomerism or rotameric splitting in NMR. For example, benzimidazole NH protons may exchange rapidly, causing signal broadening .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for analogous benzimidazole derivatives .

Q. What computational methods are used to predict the compound’s biological interactions?

  • Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to assess binding to target proteins. For example, triazole-benzimidazole analogs showed binding to α-glucosidase in silico .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to validate docking poses .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Substituent Variation : Modify the 3-phenylpropyl chain (e.g., alkyl vs. aryl groups) to assess steric/electronic effects on activity .
  • Bioisosteric Replacement : Replace the benzoyl group with heterocycles (e.g., pyridine) to enhance solubility or target affinity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., ester carbonyl, benzimidazole core) using QSAR models .

Q. What role does X-ray crystallography play in understanding this compound’s conformation?

  • Torsion Angle Analysis : Determine spatial arrangement of the 3-phenylpropyl chain relative to the benzimidazole plane, which affects binding to biological targets .
  • Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H···O) that stabilize the crystal lattice, providing insights into solid-state stability .

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